molecular formula C10H7ClN2O2 B12943517 Methyl 6-chloro-1,5-naphthyridine-3-carboxylate

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate

Cat. No.: B12943517
M. Wt: 222.63 g/mol
InChI Key: ACRUHWKVSAFCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family These compounds are characterized by their fused pyridine rings, which confer unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1,5-naphthyridine-3-carboxylate typically involves the condensation of 3-aminopyridine with a suitable carbonyl derivative, followed by cyclization and chlorination steps . Common synthetic routes include:

    Condensation Reaction: 3-aminopyridine reacts with a carbonyl compound under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the naphthyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products

The major products formed from these reactions include substituted naphthyridines, oxidized or reduced derivatives, and complex heterocyclic compounds with potential biological activities.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound without the chlorine and methyl ester groups.

    6-Chloro-1,5-naphthyridine: Similar structure but lacks the methyl ester group.

    Methyl 1,5-naphthyridine-3-carboxylate: Similar structure but lacks the chlorine atom.

Uniqueness

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate is unique due to the presence of both the chlorine atom and the methyl ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 6-chloro-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-4-8-7(12-5-6)2-3-9(11)13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRUHWKVSAFCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=N2)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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